

Introduction: A Versatile Aromatic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Amino-2-nitrobenzoic acid**

Cat. No.: **B112838**

[Get Quote](#)

4-Amino-2-nitrobenzoic acid (CAS No. 610-36-6) is a substituted aromatic carboxylic acid featuring an amino group (-NH₂) and a nitro group (-NO₂) on the benzoic acid framework.^[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile building block in organic synthesis.^[2] Its primary utility lies in its role as a precursor for the synthesis of complex molecules, including pharmaceutical intermediates and dye intermediates.^{[1][2]} This guide will explore the fundamental chemical characteristics that underpin its utility, from its physicochemical properties and synthesis to its reactivity and safe handling protocols.

Molecular Structure and Physicochemical Properties

The chemical identity of **4-Amino-2-nitrobenzoic acid** is defined by its molecular structure and resulting physical properties. The molecule consists of a benzene ring substituted with a carboxylic acid group, an amino group at position 4 (para), and a nitro group at position 2 (ortho).

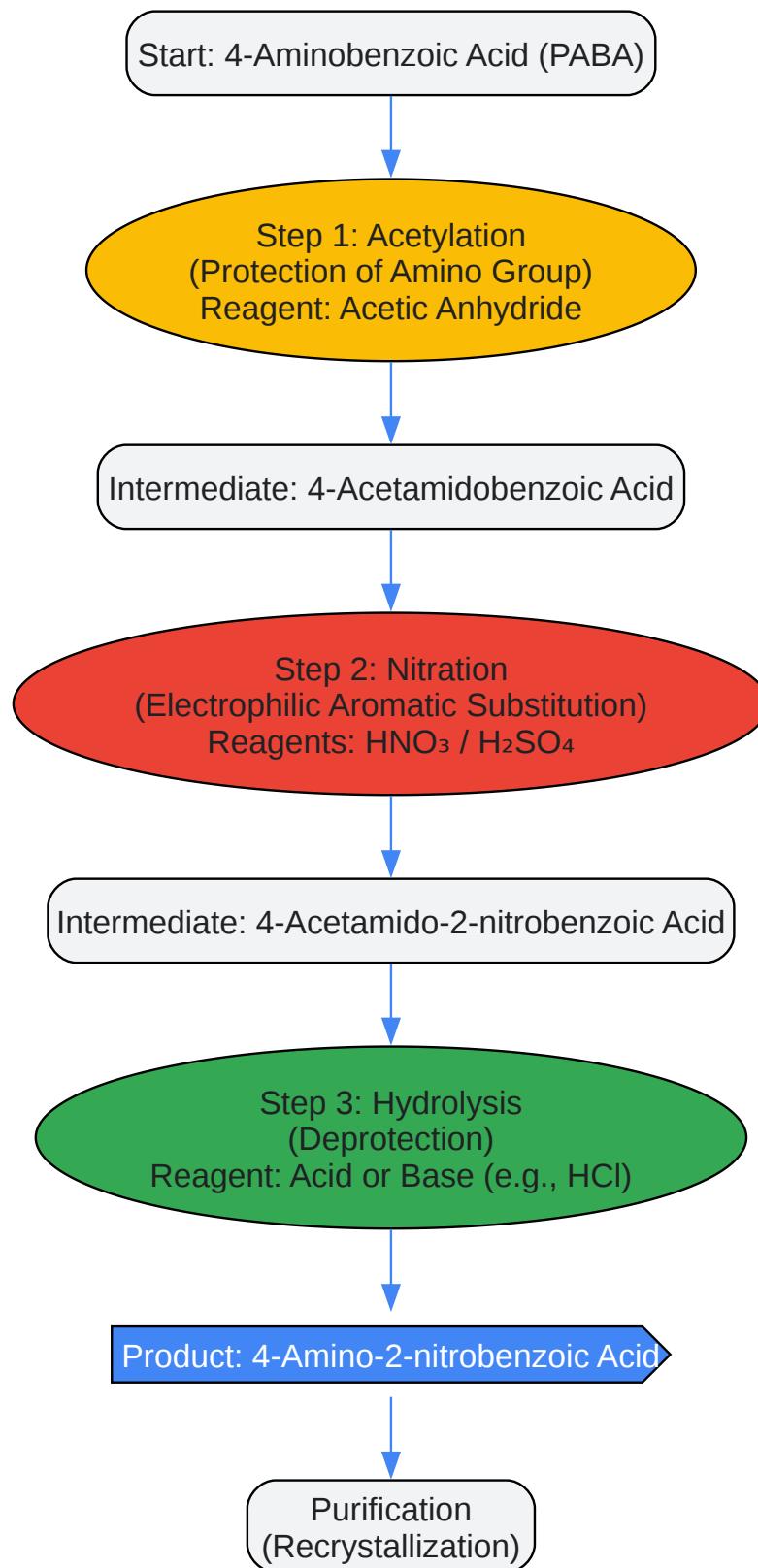
Caption: Molecular structure of **4-Amino-2-nitrobenzoic acid**.

The interplay of the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups dictates the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of 4-Amino-2-nitrobenzoic Acid

Property	Value	Source(s)
CAS Number	610-36-6	[2] [3] [4]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[1] [3] [4]
Molecular Weight	182.13 g/mol	[2] [3] [4]
Appearance	Light yellow to dark green powder/crystal	[1] [3] [5]
Melting Point	239 °C	[3] [5]
Boiling Point	440.9 ± 35.0 °C (Predicted)	[3] [5]
Density	1.568 ± 0.06 g/cm ³ (Predicted)	[3] [5]
pKa	2.84 ± 0.25 (Predicted)	[3] [5]
Solubility	Soluble in water, solubility is pH-dependent.	[1]
InChI Key	SAJYSJVBNGUWJK-UHFFFAOYSA-N	[2] [6]

The compound's solubility is significantly influenced by pH. In basic solutions, the carboxylic acid group deprotonates to form a carboxylate salt, increasing its aqueous solubility.[\[7\]](#) Conversely, in acidic conditions, the amino group can be protonated.


Synthesis and Purification: A Regioselective Challenge

The synthesis of **4-Amino-2-nitrobenzoic acid** presents a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents must be carefully managed to achieve the desired 2,4-disubstitution pattern. The carboxylic acid group is a meta-director, while the amino group is a strong ortho-, para-director.[\[2\]](#) Direct nitration of 4-aminobenzoic acid (PABA) is often avoided as the amino group is susceptible to oxidation under harsh nitrating conditions.[\[2\]](#)

A common and effective strategy involves protecting the amino group as an acetamido group. This protects the amine from oxidation and modulates its directing effect, still favoring the ortho position for nitration.

Core Synthesis Pathway

The workflow involves three main stages: protection (acetylation), regioselective nitration, and deprotection (hydrolysis).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 610-36-6: 4-Amino-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-2-nitrobenzoic acid price,buy 4-Amino-2-nitrobenzoic acid - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-Amino-2-nitrobenzoic acid CAS#: 610-36-6 [m.chemicalbook.com]
- 6. 4-Amino-2-nitrobenzoic Acid | C7H6N2O4 | CID 235713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Introduction: A Versatile Aromatic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112838#4-amino-2-nitrobenzoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com